![molecular formula C13H14Cl4N2O4 B14604236 Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro- CAS No. 58085-01-1](/img/structure/B14604236.png)
Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of acetamide groups and a 3,4-dimethoxyphenyl moiety, which contribute to its distinct reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,2-dichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Acetamide, N-(2,4-dimethylphenyl)-
- A740003
Uniqueness
Compared to similar compounds, Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] stands out due to its unique combination of functional groups and reactivity. Its distinct structure allows for specific interactions and applications that are not achievable with other related compounds.
Propiedades
Número CAS |
58085-01-1 |
|---|---|
Fórmula molecular |
C13H14Cl4N2O4 |
Peso molecular |
404.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C13H14Cl4N2O4/c1-22-7-4-3-6(5-8(7)23-2)11(18-12(20)9(14)15)19-13(21)10(16)17/h3-5,9-11H,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
YMMTZDYTLGQBFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


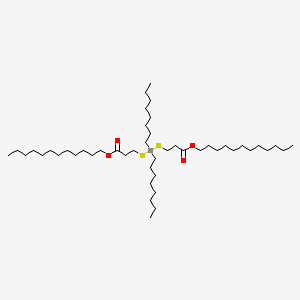
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)
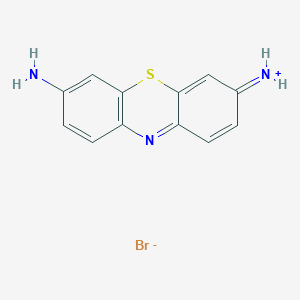
![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
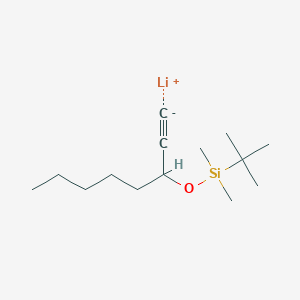
![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
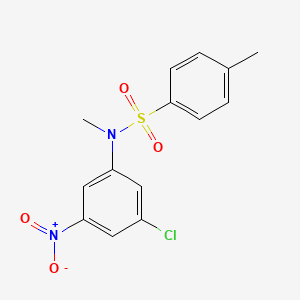
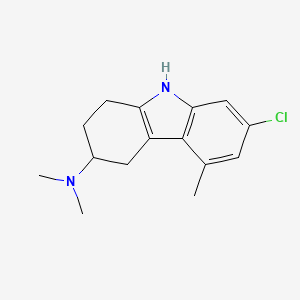
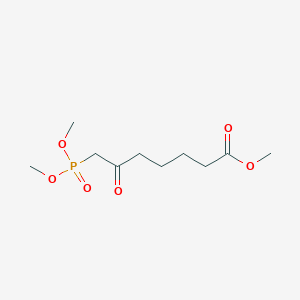
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
